

A Comparative Guide: A-971432 vs. FTY720 (Fingolimod) at the S1PR5 Receptor

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Compound of Interest

Compound Name: A-971432

Cat. No.: B605066

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This guide provides a detailed, data-driven comparison of two key modulators of the Sphingosine-1-Phosphate Receptor 5 (S1PR5): **A-971432** and FTY720 (Fingolimod). The objective is to present a clear analysis of their respective performance at this specific receptor, supported by experimental data, to aid in research and development decisions.

Introduction to S1PR5 and its Modulators

Sphingosine-1-phosphate receptor 5 (S1PR5) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) and the immune system.^[1] Its involvement in regulating the integrity of the blood-brain barrier and modulating immune cell trafficking has made it a target of significant interest for the treatment of neurodegenerative and autoimmune diseases.^{[2][3]}

A-971432 is recognized as a potent and highly selective agonist for S1PR5.^[4] Its selectivity profile suggests a more targeted therapeutic approach with potentially fewer off-target effects.

FTY720 (Fingolimod), an approved treatment for multiple sclerosis, is a non-selective S1P receptor modulator.^[5] In vivo, it is phosphorylated to its active form, FTY720-phosphate (FTY720-P), which acts as an agonist at S1PR1, S1PR3, S1PR4, and S1PR5.^{[6][7]} Its therapeutic effects are largely attributed to its functional antagonism of S1PR1, leading to the sequestration of lymphocytes in lymph nodes.^{[7][8]}

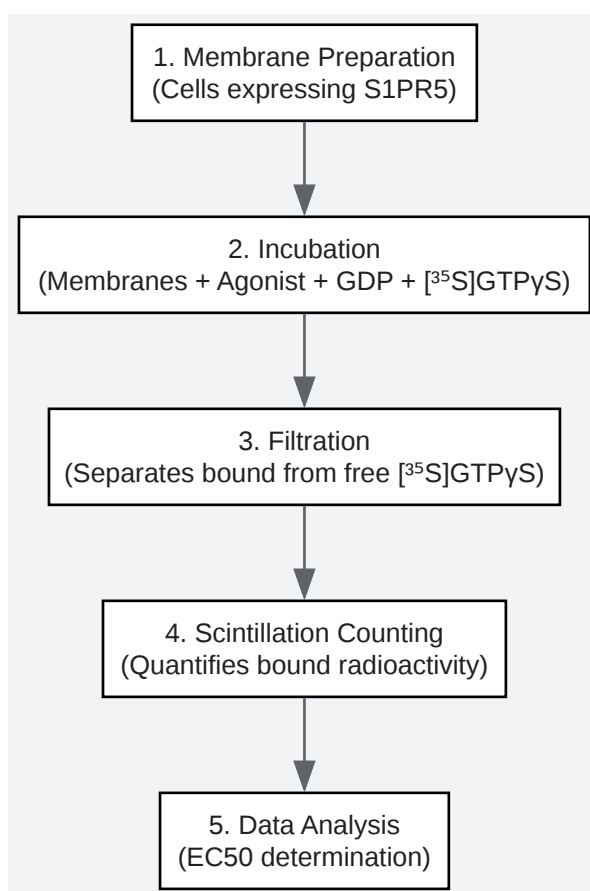
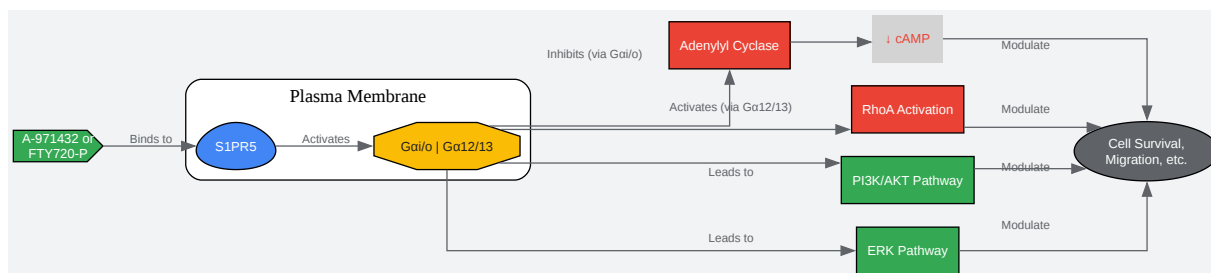
Quantitative Comparison of In Vitro Activity at S1PR5

The following table summarizes the in vitro functional potency of **A-971432** and FTY720-phosphate at the human S1PR5 receptor, as determined by GTPyS binding and cAMP functional assays. These assays are standard methods for quantifying the activation of G protein-coupled receptors.

Compound	Assay Type	Parameter	Value (nM)	Selectivity for S1PR5
A-971432	GTPyS Binding Assay	EC50	5.7[9]	>1,600-fold over S1PR2-4[9]
cAMP Functional Assay	EC50	4.1[9]	60-fold over S1PR1[9]	
FTY720-phosphate	GTPyS Binding Assay	EC50	3.4[4]	Non-selective agonist (S1PR1,3,4,5)[4]
cAMP Functional Assay	EC50	11[4]		

S1PR5 Signaling Pathway

S1PR5 activation initiates intracellular signaling cascades through its coupling with heterotrimeric G proteins. Evidence suggests that S1PR5 couples to G α i/o and G α 12/13 proteins.[4][10] Activation of these pathways can lead to various cellular responses, including the modulation of cell survival and migration. For instance, stimulation of S1PR5 with **A-971432** has been shown to activate pro-survival pathways involving BDNF, AKT, and ERK.[11]



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